molecular formula C27H22N4O4 B15036792 2-[(E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one

2-[(E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B15036792
M. Wt: 466.5 g/mol
InChI Key: WIVQUTZRJQAAMN-WYMLVPIESA-N
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Description

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety, a quinazolinone core, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the quinazolinone core, and finally, the introduction of the nitrophenyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or reduced indole derivatives.

Scientific Research Applications

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitrophenyl group can also participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one have similar structural features and applications.

Uniqueness

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and a nitrophenyl group, which together confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C27H22N4O4

Molecular Weight

466.5 g/mol

IUPAC Name

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C27H22N4O4/c1-17-21(23-16-20(35-3)11-13-25(23)29(17)2)12-14-26-28-24-10-5-4-9-22(24)27(32)30(26)18-7-6-8-19(15-18)31(33)34/h4-16H,1-3H3/b14-12+

InChI Key

WIVQUTZRJQAAMN-WYMLVPIESA-N

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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